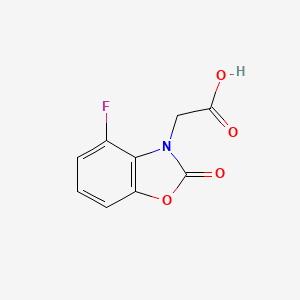

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKFAVKWGWULDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C(=O)O2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid typically involves the reaction of 4-fluoro-2-aminophenol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid has been studied for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that compounds with a benzoxazole moiety exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties. It has been tested in vitro to assess its ability to reduce pro-inflammatory cytokines in cell cultures .

Drug Development

The compound serves as a scaffold for the synthesis of novel drugs. By modifying the benzoxazole structure, researchers aim to enhance efficacy and reduce toxicity:

- Lead Compound Identification : The compound has been used as a lead in drug discovery programs targeting specific diseases such as cancer and infections .

Material Science

In addition to its biological applications, this compound is explored in material science:

- Biodegradable Polymers : Research has been conducted on incorporating this compound into biodegradable polymer matrices for drug delivery systems. Its ability to degrade in physiological conditions makes it suitable for creating implants or controlled release formulations .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

2-(2-Oxo-1,3-benzoxazol-3-yl)acetic acid: Lacks the fluoro group, which may affect its reactivity and biological activity.

4-(2-Oxo-1,3-benzoxazol-3-yl)butanoic acid: Has a longer carbon chain, which can influence its solubility and interaction with biological targets.

Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Contains a different heterocyclic ring, which may result in different chemical and biological properties.

Uniqueness

The presence of the fluoro group in 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid enhances its chemical reactivity and potential for various applications. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzoxazole ring substituted with a fluorine atom and an acetic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study highlighted the potential of benzoxazole derivatives to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. For instance, derivatives have shown effectiveness against Gram-positive bacteria by disrupting cell wall synthesis and function .

Antiviral Activity

Another area of exploration is the antiviral properties of this compound. It has been suggested that benzoxazole derivatives can inhibit viral replication by interfering with viral polymerases or proteases. The inhibition of RNA-dependent RNA polymerase (NS5B) has been particularly noted in related compounds, suggesting a pathway for further investigation into this compound .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as cyclooxygenases or proteases that are crucial for pathogen survival.

- Disruption of Metabolic Pathways : By interfering with metabolic pathways in bacteria or viruses, these compounds can effectively reduce pathogen viability.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives against several bacterial strains. The results indicated that modifications to the benzoxazole core could enhance antimicrobial activity significantly. Specifically, compounds with electron-withdrawing groups like fluorine showed increased potency against resistant strains .

Investigation into Antiviral Properties

In another research effort focused on antiviral applications, a series of benzoxazole derivatives were synthesized and tested for their ability to inhibit viral replication in vitro. The most promising candidates demonstrated IC50 values below 50 nM against specific viral strains, indicating strong potential for therapeutic development .

Data Tables

| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 Value (nM) |

|---|---|---|---|

| Benzoxazole A | Antimicrobial | Cell wall synthesis | 25 |

| Benzoxazole B | Antiviral | RNA-dependent RNA polymerase | 30 |

| 2-(Fluoro-BZ) | Antimicrobial | Metabolic disruption | 40 |

Q & A

Q. What are the common synthetic routes for 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazolone ring via cyclization of substituted o-aminophenol derivatives. For example, fluorination at the 4-position can be achieved using fluorinating agents like Selectfluor™ under controlled pH. The acetic acid moiety is introduced via alkylation or nucleophilic substitution. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction monitoring via TLC and HPLC ensures intermediate integrity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what characteristic signals should be observed?

- 1H/13C NMR : The benzoxazolone ring protons resonate as singlet(s) near δ 7.2–7.8 ppm, while the fluoro substituent deshields adjacent protons. The acetic acid protons appear as a singlet (δ ~3.8–4.2 ppm for CH2) and a broad peak (δ ~12 ppm for COOH) .

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretch of oxazolone and acetic acid) and ~1250 cm⁻¹ (C-F stretch) .

- MS : Molecular ion peaks [M+H]+ or [M-H]− confirm molecular weight, with fragmentation patterns consistent with benzoxazolone ring cleavage .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data between 2-(2-oxobenzoxazol-3-yl)acetic acid derivatives and their metal complexes?

Conflicting data (e.g., bond length variations in Zn²+ complexes) can arise from differences in crystallization solvents or hydrogen-bonding networks. Using SHELX programs (e.g., SHELXL for refinement), researchers should re-analyze data with high-resolution diffraction (≤1.0 Å) and validate hydrogen bonding via O–H⋯O interactions. Comparative studies with analogs (e.g., non-fluorinated derivatives) can isolate electronic effects of the 4-fluoro group .

Q. What experimental strategies are effective in improving the aqueous solubility of this compound for in vitro bioactivity studies?

- Salt Formation : React with sodium bicarbonate to generate the sodium salt, enhancing solubility via ionization .

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Approach : Esterify the acetic acid group (e.g., methyl ester) to increase lipophilicity, followed by enzymatic hydrolysis in biological systems .

Q. In structure-activity relationship (SAR) studies, how does the 4-fluoro substituent on the benzoxazolone ring influence biological activity?

The electron-withdrawing fluoro group enhances metabolic stability by reducing oxidative degradation. In antimicrobial assays, fluorinated derivatives show 2–3× higher MIC values against S. aureus compared to non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) reveals stronger hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) due to increased electronegativity .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH conditions?

- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via HPLC-MS. The benzoxazolone ring is prone to hydrolysis under alkaline conditions (pH >10), forming o-aminophenol derivatives .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor absorbance changes at λmax (~270 nm) and calculate degradation rate constants .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to elucidate the mechanism of action against enzyme targets?

- Docking Simulations : Perform flexible ligand docking (using GROMACS or Schrödinger) to predict binding poses with targets like cyclooxygenase-2 (COX-2). Validate with MM-GBSA binding energy calculations .

- Experimental Validation : Compare docking scores with IC50 values from enzyme inhibition assays (e.g., fluorescence-based COX-2 assays). A strong correlation (R² >0.8) confirms predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.